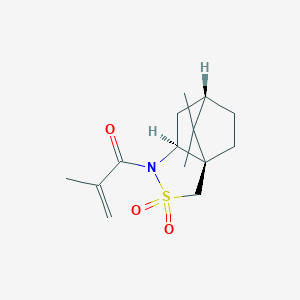

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam (MA-CS) is a novel, synthetic compound with a variety of potential applications in the scientific and medical fields. It is an enantiomer of 2,10-camphorsultam, a naturally occurring compound that is found in several species of plants. MA-CS has been found to possess several interesting properties that have made it an attractive option for a variety of research applications.

Scientific Research Applications

- (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral auxiliary widely used in asymmetric synthesis. It serves as a ligand in various catalytic reactions, enabling the formation of enantiomerically enriched products. Researchers have employed it in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .

- This compound has found applications in organocatalysis, where it acts as a catalyst to promote various chemical transformations. Its unique structure allows for efficient activation of substrates, leading to enantioselective reactions. Researchers have explored its use in Michael additions, aldol reactions, and other key processes .

- In polymer science, (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has been investigated for its role in controlling polymer stereochemistry. It can be incorporated into polymerization reactions to impart chirality to the resulting macromolecules. Applications include the synthesis of chiral polymers for drug delivery, sensors, and optoelectronic devices .

- Modern AI methods are being applied to minimize herbicide application through proper and precise weed management. Researchers have explored the use of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam as a potential herbicide or as part of herbicide formulations. Its stereochemistry and reactivity make it an interesting candidate for sustainable weed control .

- The compound has relevance in the field of imaging technologies. Specifically, it has been investigated for deep tissue imaging, allowing researchers to observe cells and subcellular processes at high resolution within complex tissues, even through skin and bone. This application could significantly advance medical diagnostics and research .

- While not directly related to the compound’s chemical properties, recent discussions around collaborative ethics in translational research have highlighted the need for responsible and transparent practices. Researchers are emphasizing ethical considerations throughout the research process, from fundamental discoveries to real-world applications .

Chiral Catalysts and Asymmetric Synthesis

Organocatalysis

Polymer Chemistry

Herbicide Development

Deep Tissue Imaging

Collaborative Ethics in Translational Research

properties

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALAVPVKVQRBKA-MJVIPROJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)

![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2462830.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)

![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

![4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2462838.png)